2-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.35. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Antimicrobial and Hemolytic Activity : A study by Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, including derivatives similar to 2-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide. These compounds showed significant activity against various microbial species and demonstrated lower toxicity, making them potential candidates for biological applications (Gul et al., 2017).
Synthesis and Antibacterial Activity : Another research by Ramalingam et al. (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and found them to exhibit significant antibacterial activity (Ramalingam et al., 2019).
Antitumor and Anti-Inflammatory Applications
Antitumor Activity : Research indicates that 1,3,4-oxadiazole derivatives, including those similar to this compound, show potential as antitumor agents. Studies have evaluated these compounds for their antitumor activities against various cancer cell lines, highlighting their potential in cancer treatment (Yurttaş et al., 2015).
Anti-Inflammatory Properties : A study by Nargund et al. (1994) synthesized various 1,3,4-oxadiazole derivatives and evaluated their anti-inflammatory activity. These compounds showed considerable anti-inflammatory effects, suggesting their potential use in treating inflammatory conditions (Nargund et al., 1994).
Other Applications
- Optoelectronic Properties : Research on thiazole-based polythiophenes, which are related to the chemical structure of interest, has explored their optoelectronic properties. This indicates potential applications in electronic and photonic devices (Camurlu & Guven, 2015).
Mechanism of Action
Target of Action
It is known that similar compounds, such as thiadiazole derivatives, have been studied for their anticancer properties . These compounds are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Mode of Action
Similar compounds, such as thiadiazole derivatives, are known to cross cellular membranes and interact strongly with biological targets . This interaction leads to a broad spectrum of biological activities .
Biochemical Pathways
Similar compounds, such as thiadiazole derivatives, are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that similar compounds, such as thiadiazole derivatives, due to their mesoionic nature, are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
Similar compounds, such as thiadiazole derivatives, are known to exert a broad spectrum of biological activities .
Action Environment
It is known that similar compounds, such as thiadiazole derivatives, due to their mesoionic nature, are able to cross cellular membranes , suggesting that they may be influenced by the cellular environment.
Properties
IUPAC Name |
2-phenyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-13(9-11-5-2-1-3-6-11)16-15-18-17-14(20-15)10-12-7-4-8-21-12/h1-8H,9-10H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFCASSKWYZPHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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